2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde
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Overview
Description
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with dimethylamino, propoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde typically involves multiple steps, starting with the preparation of the benzaldehyde core. The introduction of the dimethylamino and propoxy groups can be achieved through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to replace the dimethylamino or propoxy groups.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Dimethylamino)propoxy]benzaldehyde
- 3-Methyl-4-propoxybenzaldehyde
- 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde
Uniqueness
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dimethylamino and propoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
820238-88-8 |
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Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C16H25NO3/c1-5-10-19-15-8-7-14(12-18)16(13(15)2)20-11-6-9-17(3)4/h7-8,12H,5-6,9-11H2,1-4H3 |
InChI Key |
SQEVIKDQQBDVAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCN(C)C)C |
Origin of Product |
United States |
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